![molecular formula C14H25N3O7 B13903033 tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate;oxalic acid](/img/structure/B13903033.png)
tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate; oxalic acid: is a compound that combines a carbamate derivative with oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve the desired product. The oxalic acid component can be introduced through a subsequent reaction, where oxalic acid is reacted with the carbamate derivative to form the final compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the carbamate or piperidine moieties are oxidized to form new products.
Reduction: Reduction reactions may involve the conversion of the carbamate group to an amine or other reduced forms.
Substitution: Substitution reactions can occur at various positions on the piperidine ring or the carbamate group, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes .
Biology: In biological research, the compound may be used to study enzyme interactions, receptor binding, and other biochemical processes .
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and other materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group may act as a reversible inhibitor of certain enzymes, while the piperidine ring can enhance binding affinity and specificity .
Comparison with Similar Compounds
- tert-butyl N-[3-(methylcarbamoyl)propyl]carbamate
- tert-butyl (3-aminopropyl)carbamate
- tert-butyl (3-aminocyclobutyl)carbamate
Uniqueness: This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H25N3O7 |
|---|---|
Molecular Weight |
347.36 g/mol |
IUPAC Name |
tert-butyl N-[3-(methylcarbamoyl)piperidin-3-yl]carbamate;oxalic acid |
InChI |
InChI=1S/C12H23N3O3.C2H2O4/c1-11(2,3)18-10(17)15-12(9(16)13-4)6-5-7-14-8-12;3-1(4)2(5)6/h14H,5-8H2,1-4H3,(H,13,16)(H,15,17);(H,3,4)(H,5,6) |
InChI Key |
WBAOQFZZEURLGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCNC1)C(=O)NC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


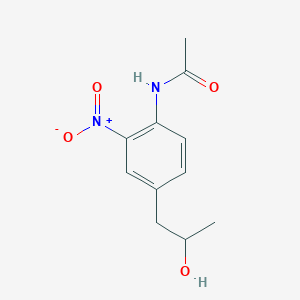
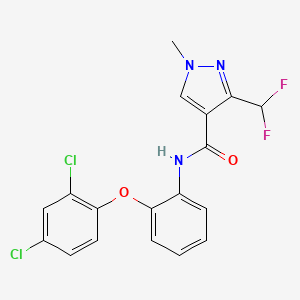
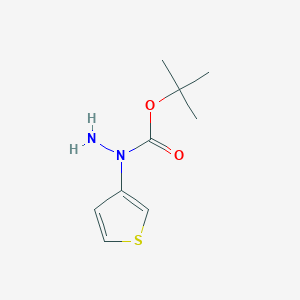
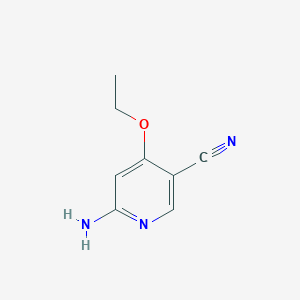
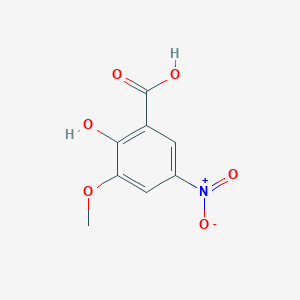
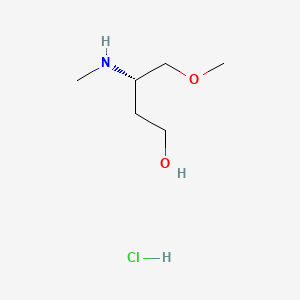
![Sodium;2-[4-[(4-amino-3-methylphenyl)-(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonic acid](/img/structure/B13903012.png)
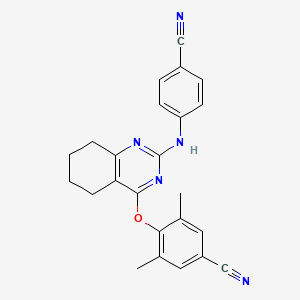
![3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride](/img/structure/B13903019.png)
![(9E,12E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B13903025.png)
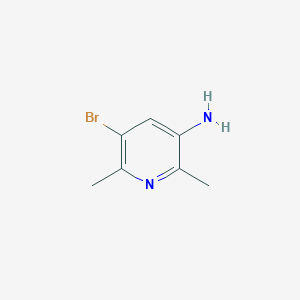
![5-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13903042.png)
![trans-1,3,3a,4,6,6a-Hexahydrocyclopenta[c]thiophen-5-one](/img/structure/B13903045.png)
![7-Chloro-2-trifluoromethyl-imidazo[1,2-C]pyrimidin-5-OL](/img/structure/B13903046.png)
